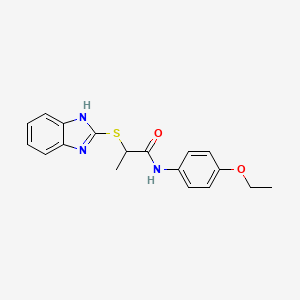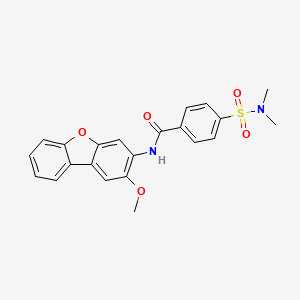![molecular formula C21H25NO5 B4005660 1-[3-(2-biphenylyloxy)propyl]pyrrolidine oxalate](/img/structure/B4005660.png)
1-[3-(2-biphenylyloxy)propyl]pyrrolidine oxalate
Descripción general
Descripción
1-[3-(2-biphenylyloxy)propyl]pyrrolidine oxalate is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.17327290 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
New Therapeutics for Primary Hyperoxaluria Type 1
Research on primary hyperoxaluria type 1 (PH1), a rare genetic disorder causing hepatic overproduction of oxalate, has led to the development of novel treatments. These treatments aim to reduce plasma oxalate concentration and urinary oxalate excretion, potentially decreasing the need for kidney and liver transplantation. The study highlights the efficacy of ribonucleic acid interference (RNAi) therapeutics targeting key enzymes in oxalate production pathways, such as Lumasiran and Nedosiran. Additionally, alternative approaches like stiripentol, lanthanum, and Oxalobacter formigenes, along with CRISPR/Cas9 genetic editing tools, are under study for their therapeutic potential in PH1 patients (Dejban & Lieske, 2022).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing treatments for human diseases. Its popularity stems from the ability to explore pharmacophore space efficiently due to sp^3-hybridization, contributing to the stereochemistry of molecules and providing increased three-dimensional coverage. The review covers bioactive molecules with target selectivity characterized by the pyrrolidine ring, including its derivatives, and discusses the influence of steric factors on biological activity, highlighting the structure–activity relationship (SAR) of studied compounds (Li Petri et al., 2021).
Transition Metal Oxalates as Energy Storage Materials
Transition metal oxalates are explored for their potential as energy storage materials due to their application in lithium-ion batteries, sodium-ion batteries, supercapacitor electrodes, and redox flow batteries. Their role as a carbon sink offers a sustainable and greener alternative for energy storage materials. The review discusses recent advances in using transition metal oxalates for energy storage, highlighting their versatility and performance compared to equivalent oxides. It also addresses the need for further understanding of the electrochemical reactions involved in their application (Yeoh et al., 2018).
Analytical Methods in Determining Antioxidant Activity
The study of antioxidants is crucial across various fields, from food engineering to medicine. This review critically presents important tests used to determine antioxidant activity, covering methods based on hydrogen atom transfer, electron transfer, and mixed methods. The review aims to clarify the operating mechanisms and kinetics of processes involving antioxidants, emphasizing the need for both chemical and electrochemical methods in antioxidant analysis for a comprehensive understanding of their implications (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
oxalic acid;1-[3-(2-phenylphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.C2H2O4/c1-2-9-17(10-3-1)18-11-4-5-12-19(18)21-16-8-15-20-13-6-7-14-20;3-1(4)2(5)6/h1-5,9-12H,6-8,13-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODMTNCFZQPBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005583.png)
![N-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4005588.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4005594.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005598.png)

![N-[3-(4-methyl-2-nitrophenoxy)propyl]-1-butanamine oxalate](/img/structure/B4005603.png)

![2-methoxyethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005621.png)
![2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B4005629.png)

![4-methoxy-3-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4005633.png)
![2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4005641.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4005649.png)
![N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine](/img/structure/B4005663.png)
